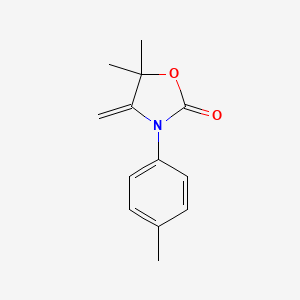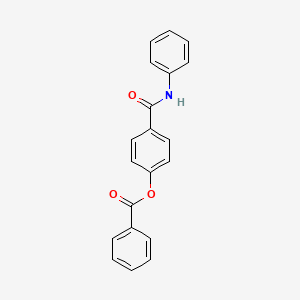
5,5-dimethyl-4-methylene-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-4-methylene-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOX and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Chiral Auxiliaries and Stereoselective Synthesis
- 4-Substituted-5,5-dimethyl oxazolidin-2-ones, similar to the specified compound, are effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, as demonstrated by Davies and Sanganee (1995) in their research (Davies & Sanganee, 1995).
Structural Chemistry and Hydrogen Bonding
- Oxazolidin-2-ones are widely used as protective groups for 1,2-amino alcohols and chiral derivatives, which are employed as chiral auxiliaries. The crystal structures of various substituted oxazolidinecarbohydrazides have shown a variety of weak interactions like C-H···O, C-H···π, and π-π stacking interactions. This study by Nogueira et al. (2015) provides insights into the structural chemistry of such compounds (Nogueira et al., 2015).
Reaction with Peroxy Acids
- Nuti and Saettone (1970) explored the reaction of 4-methyleneoxazolidin-2-ones with peroxy acids, leading to various esters and oxo derivatives. This study highlights the chemical reactivity and potential transformations of oxazolidin-2-ones (Nuti & Saettone, 1970).
Asymmetric Synthesis Applications
- The compound (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, closely related to the specified chemical, is an effective chiral auxiliary for stereoselective conjugate additions, with applications in the asymmetric synthesis of antifungal and antibacterial compounds. Davies, Sanganee, and Szolcsányi (1999) demonstrated its utility in synthesizing (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
One-Pot Preparation for Chiral Oxazolidin-2-ones
- Chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and have interesting biological activities, can be efficiently synthesized through a practical one-pot preparation method. This technique, developed by Barta et al. (2000), involves a modified Sharpless asymmetric aminohydroxylation of beta-substituted styrene derivatives (Barta et al., 2000).
Mecanismo De Acción
The mechanism of action involves radical ring-opening polymerization of cyclic ketene acetals (CKAs). The radical addition to the carbon–carbon double bond of CKA generates a ring-retained radical. The subsequent intramolecular fragmentation (ring opening) generates a ring-opened radical and provides a degradable ester linkage in the backbone .
Direcciones Futuras
The degradability and chemical recyclability of the polymers synthesized from this compound may contribute to the circular materials economy. The generated HIBA is recovered and used as an ingredient to re-synthesize the monomer, and this monomer is further used to re-synthesize the polymer, demonstrating the chemical recycling of the polymer .
Propiedades
IUPAC Name |
5,5-dimethyl-4-methylidene-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-5-7-11(8-6-9)14-10(2)13(3,4)16-12(14)15/h5-8H,2H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUVJAIJVRROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C)C(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5576252.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)
![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5576279.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B5576284.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576303.png)
![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)
![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)
![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
